molecular formula C12H16N2O B1176411 dis3+ protein, fungal CAS No. 145169-82-0

dis3+ protein, fungal

カタログ番号: B1176411
CAS番号: 145169-82-0
注意: 研究専用です。人間または獣医用ではありません。
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説明

The dis3+ protein in Schizosaccharomyces pombe (fission yeast) is a 110-kDa nuclear protein encoded by an essential gene critical for mitotic control . It is required for chromosome disjunction during mitosis, and its disruption leads to synthetic lethality when combined with mutations in other mitotic regulators like dis2+ (a type 1 protein phosphatase) . Structural analysis reveals a 970-amino-acid polypeptide with weak homology to budding yeast SSD1/SRK1 proteins, which regulate phosphatase activity and cell cycle progression . Notably, increased dis3+ gene dosage rescues the temperature-sensitive phenotype of cdc25 wee1 mutants, mimicking the effect of elevated dis2+ expression .

特性

CAS番号

145169-82-0

分子式

C12H16N2O

同義語

dis3+ protein, fungal

製品の起源

United States

類似化合物との比較

Comparison with Similar Fungal Proteins

dis3+ vs. dis2+ (Type 1 Protein Phosphatase)
Feature dis3+ Protein dis2+ Protein
Molecular Weight 110 kDa 34 kDa (catalytic subunit of PP1)
Function Mitotic control; role in chromosome disjunction Protein phosphatase (PP1); dephosphorylates mitotic substrates
Enzymatic Activity No direct phosphatase activity Catalytic subunit of PP1
Complex Formation Forms 250–350 kDa oligomer Associates with regulatory subunits (e.g., sds22+)
Genetic Interaction Synthetic lethality with dis2+ mutants Synthetic lethality with dis3+ mutants
Phenotype Rescue Rescues cdc25 wee1 via increased dosage Rescues cdc25 wee1 via phosphatase activity

Key Findings :

  • Both proteins are essential for mitosis and show synthetic lethality when mutated together, suggesting overlapping but non-redundant roles .
dis3+ vs. Budding Yeast SSD1/SRK1
Feature dis3+ Protein SSD1/SRK1 (S. cerevisiae)
Homology 45% similarity to murine/human HMC Weak sequence similarity to dis3+
Function Mitotic control; possible RNA processing Suppresses SIT4 phosphatase deficiency; regulates cAMP-dependent kinase
Genetic Interaction Lethal with dis2+ mutations Suppresses bcy1 (cAMP kinase regulator)
Localization Nuclear Cytoplasmic/nuclear

Key Findings :

  • SRK1 in budding yeast shares weak homology with dis3+ but functions in phosphatase regulation rather than direct mitotic control .
  • SSD1 stabilizes mRNAs, whereas dis3+ has been implicated in RNA degradation via exosome-associated RNase activity in later studies .
dis3+ vs. Human/murine HMC

The human homologue HMC (homologue to mitotic-control gene) shares 45% amino acid identity with dis3+ and is overexpressed in metastatic colorectal cancers . While HMC’s role in mitosis remains unclear, its structural conservation suggests evolutionary retention of mitotic regulatory functions. In contrast, fungal dis3+ has a more defined role in chromosome segregation and synthetic lethality networks .

Research Implications and Unanswered Questions

  • Functional Mechanism : The exact molecular role of dis3+ in mitosis remains unresolved. Its RNase activity, discovered in later studies, links it to RNA metabolism and exosome function, suggesting a dual role in transcriptional regulation and mitotic progression .
  • Evolutionary Divergence : While dis3+ homologues exist across eukaryotes (e.g., HMC in humans), fungal dis3+ uniquely intersects with phosphatase networks without enzymatic overlap.
  • Therapeutic Potential: Overexpression of HMC in cancers highlights the need to explore dis3+ homologues as oncogenic targets .

Q & A

Q. What experimental methodologies are recommended for studying the essentiality of Dis3+ in fungal mitotic control?

Gene disruption via homologous recombination is a primary method to assess Dis3+ essentiality. In Schizosaccharomyces pombe, deletion of dis3+ results in minimal spore viability (<2%), confirming its critical role in cell division . Immunofluorescence microscopy can localize Dis3+ to the nucleus, with nuclear enrichment observed throughout the cell cycle . For functional validation, complementation assays using wild-type dis3+ plasmids rescue mitotic defects in temperature-sensitive mutants (e.g., dis3-54), linking RNase activity to kinetochore function .

Q. How can researchers distinguish Dis3+ ribonuclease activity from other exosome subunits in fungal systems?

Recombinant protein purification coupled with in vitro RNase assays under varying conditions (e.g., pH, metal ions) isolates Dis3+-specific activity. Mutagenesis of catalytic residues (e.g., T808A in the RNB domain) abolishes activity, confirming functional specificity . Comparative RNA-seq of dis3+ mutants versus wild-type strains identifies substrates uniquely processed by Dis3+, such as mitotic regulatory RNAs .

Q. What quality control (QC) measures are critical for Dis3+ protein analysis in structural studies?

Synthetic peptide standards (QC3-type) with isotopic labeling ensure accurate quantification in mass spectrometry . For electrophoretic transfer, Towbin’s method optimizes protein retention on nitrocellulose membranes, though SDS-PAGE transfers may require post-blotting normalization due to non-quantitative transfer .

Advanced Research Questions

Q. How do contradictory findings about Dis3+ localization (nuclear vs. cytoplasmic) impact hypotheses about its dual roles?

Subcellular fractionation with protease inhibitors preserves cytoplasmic Dis3+ pools, which may associate with RNA surveillance complexes . Live-cell imaging using Dis3+-GFP fusions in synchronized cultures reveals cell cycle-dependent shuttling, suggesting context-specific roles (e.g., pre-mRNA processing in G1 vs. mitotic RNA decay in M phase) . Contradictions may arise from fixation artifacts in immunofluorescence, necessitating orthogonal validation via in situ hybridization .

Q. What strategies resolve conflicting data on Dis3+ interactions with Ran GTPase and Ned1 in fungal models?

Co-immunoprecipitation (Co-IP) under low-stringency buffers preserves weak interactions, such as Dis3+-Ran complexes implicated in nucleocytoplasmic transport . Förster resonance energy transfer (FRET) quantifies binding affinities, while in silico docking (e.g., ProteinsPlus) models Dis3+’s interface with Ned1, identifying conserved residues for mutagenesis .

Q. How can researchers design experiments to dissect Dis3+’s role in chromatin silencing versus RNA decay?

Conditional dis3 mutants (e.g., dis3-54) at restrictive temperatures exhibit distinct phenotypes: chromatin silencing defects correlate with centromeric siRNA loss, while RNA decay defects manifest as aberrant poly(A)+ RNA accumulation . Strand-specific RNA-FISH differentiates centromeric transcripts from bulk mRNA, and ChIP-seq maps Dis3+’s association with silencing machinery (e.g., RITS complex) .

Methodological Challenges and Solutions

Q. What are the limitations of current structural models for Dis3+, and how can they be addressed?

Cryo-EM structures of fungal Dis3+ are limited by conformational flexibility. Stabilization with RNA substrates (e.g., AU-rich elements) or crosslinking improves resolution . Integrative modeling combining SAXS (small-angle X-ray scattering) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps dynamic regions like the N-terminal PIN domain .

Q. How should researchers handle discrepancies in RNase activity assays across fungal species?

Species-specific RNase inhibitors (e.g., RNasin for S. pombe vs. SUPERase-In for Candida) optimize in vitro conditions . Normalizing activity to total protein concentration (Bradford assay) and including RNase-negative controls (e.g., T808A mutants) ensures reproducibility .

Data Analysis and Integration

Q. What bioinformatics tools are recommended for analyzing Dis3+-dependent transcriptome changes?

Tools like DESeq2 (for RNA-seq) and CLIP-Seq analysis pipelines (e.g., PyCRAC) identify Dis3+ binding sites and decay targets . ProteinsPlus’s interface integrates structural data with RNA interaction motifs, enabling hypothesis-driven mutagenesis .

Q. How can multi-omics datasets (proteomics, transcriptomics) be combined to study Dis3+ regulatory networks?

Cross-referencing Dis3+ co-immunoprecipitation partners (e.g., exosome subunits) with transcriptomic clusters (e.g., cell cycle-related RNAs) via STRING-db or Cytoscape reveals functional modules . Synthetic genetic array (SGA) analysis in S. pombe identifies synthetic lethal interactions, prioritizing candidates for mechanistic studies .

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